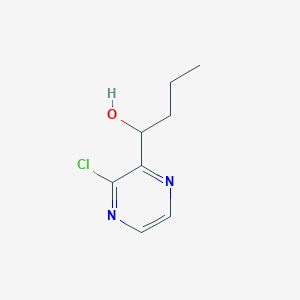
1-(3-Chloropyrazin-2-yl)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropyrazin-2-yl)butan-1-ol is an organic compound with the molecular formula C8H11ClN2O It is a derivative of pyrazine, a heterocyclic aromatic organic compound, and contains a chlorinated pyrazine ring attached to a butanol side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyrazin-2-yl)butan-1-ol typically involves the chlorination of pyrazine followed by the introduction of a butanol side chain. One common method includes the reaction of 3-chloropyrazine with butanal in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination of pyrazine followed by catalytic hydrogenation to introduce the butanol side chain. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Chloropyrazin-2-yl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a pyrazine derivative.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 1-(3-chloropyrazin-2-yl)butan-1-one or 1-(3-chloropyrazin-2-yl)butanal.
Reduction: Formation of 1-(pyrazin-2-yl)butan-1-ol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(3-Chloropyrazin-2-yl)butan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropyrazin-2-yl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Bromopyrazin-2-yl)butan-1-ol: Similar structure with a bromine atom instead of chlorine.
1-(3-Fluoropyrazin-2-yl)butan-1-ol: Similar structure with a fluorine atom instead of chlorine.
1-(3-Methylpyrazin-2-yl)butan-1-ol: Similar structure with a methyl group instead of chlorine.
Uniqueness
1-(3-Chloropyrazin-2-yl)butan-1-ol is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The chlorine atom can participate in specific interactions and reactions that are not possible with other substituents.
Propiedades
Número CAS |
440672-64-0 |
|---|---|
Fórmula molecular |
C8H11ClN2O |
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
1-(3-chloropyrazin-2-yl)butan-1-ol |
InChI |
InChI=1S/C8H11ClN2O/c1-2-3-6(12)7-8(9)11-5-4-10-7/h4-6,12H,2-3H2,1H3 |
Clave InChI |
QRGRHQKRHPQQIN-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C1=NC=CN=C1Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



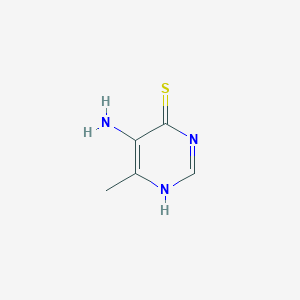
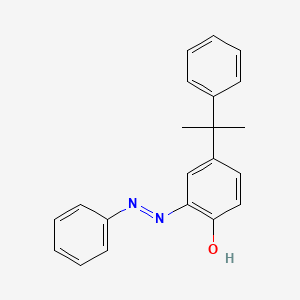
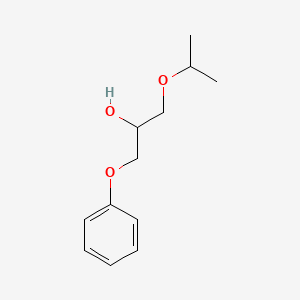

![N-[2-Ethyl-6-(propan-2-yl)phenyl]methanimine](/img/structure/B13947353.png)

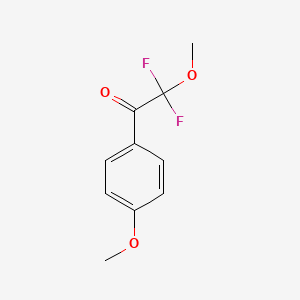
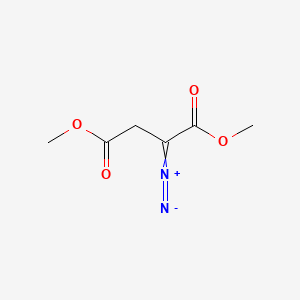

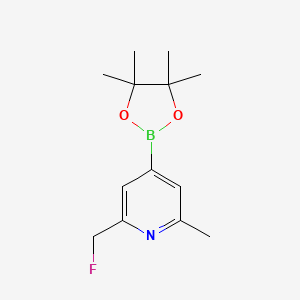
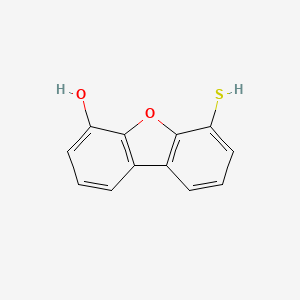
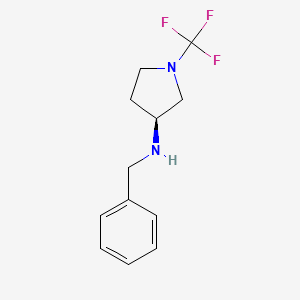
![3,5-Dichloro-2-[[3-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13947409.png)
